

fundamental chemical properties of 2,5dihydroxybenzoic acid

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Compound of Interest

Compound Name: 2,5-Dihydroxybenzoic acid

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An In-depth Technical Guide on the Fundamental Chemical Properties of **2,5- Dihydroxybenzoic Acid**

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dihydroxybenzoic acid (2,5-DHB), also known as gentisic acid, is a dihydroxybenzoic acid that serves as a significant compound in various scientific fields. It is a derivative of benzoic acid and a minor metabolite of aspirin.[1] Structurally, it is a phenolic acid, featuring both a carboxylic acid and two hydroxyl functional groups on a benzene ring. This unique arrangement of functional groups imparts a range of chemical properties that make it valuable in pharmaceutical research as an antioxidant and anti-inflammatory agent, and in analytical chemistry, most notably as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

This technical guide provides a comprehensive overview of the core fundamental chemical properties of **2,5-dihydroxybenzoic acid**. It is intended to be a resource for researchers, scientists, and drug development professionals, offering consolidated data and detailed experimental protocols for its characterization.

Chemical Structure and Identifiers



The molecular structure of **2,5-dihydroxybenzoic acid** consists of a benzene ring substituted with a carboxylic acid group and two hydroxyl groups at positions 2 and 5.

• IUPAC Name: 2,5-dihydroxybenzoic acid[2]

• Synonyms: Gentisic acid, 5-Hydroxysalicylic acid, Hydroquinonecarboxylic acid[1][2]

Molecular Formula: C₇H₆O₄[3]

Molecular Weight: 154.12 g/mol

CAS Number: 490-79-9

InChl Key: WXTMDXOMEHJXQO-UHFFFAOYSA-N

SMILES: C1=CC(=C(C=C10)C(=0)0)0

Physicochemical Properties

The physical and chemical properties of **2,5-dihydroxybenzoic acid** are crucial for its handling, formulation, and application in various experimental settings. These are summarized in the tables below.

Table 1: Physical Properties of **2,5-Dihydroxybenzoic Acid**

Property	Value	Reference(s)
Appearance	White to light beige crystalline powder	
Melting Point	204 - 208 °C	_
pKaı (Carboxylic Acid)	~2.97	-
pKa² (Phenolic Hydroxyl)	~10.5	-
logP (Octanol/Water)	1.74	_

Table 2: Solubility of 2,5-Dihydroxybenzoic Acid



Solvent	Solubility	Temperature (°C)	Reference(s)
Water	5.0 g/L	5	
Water	8.3 g/L	0	
Water	22 g/L	25	_
Ethanol	Very soluble	Ambient	_
Diethyl Ether	Very soluble	Ambient	_
Acetone	Soluble	Ambient	
Benzene	Insoluble	Ambient	
Chloroform	Insoluble	Ambient	_
DMSO	≥ 100 mg/mL	Ambient	_

Spectroscopic Properties

Spectroscopic data is fundamental for the structural elucidation and purity assessment of **2,5-dihydroxybenzoic acid**.

Table 3: Spectroscopic Data for 2,5-Dihydroxybenzoic Acid



Technique	Key Data	Reference(s)
UV-Vis (in acidic mobile phase)	λmax: 214 nm, 236 nm, 334 nm	
¹H NMR (in D₂O)	δ (ppm): 7.19, 7.00, 6.82	_
¹ H NMR (in DMSO-d ₆)	δ (ppm): 10.6, 7.21, 6.99, 6.83	_
¹³ C NMR (in D ₂ O)	δ (ppm): 172.7, 154.5, 148.8, 124.7, 118.7, 116.2, 113.8	
FTIR (KBr pellet, cm ⁻¹)	Broad O-H stretch (~3300- 2500), C=O stretch (~1700- 1680), Aromatic C=C stretch (~1625-1465), C-O stretch (~1320-1210)	_

Experimental Protocols

This section provides detailed methodologies for the determination of the key physicochemical properties of **2,5-dihydroxybenzoic acid**.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of **2,5-dihydroxybenzoic acid** using a standard melting point apparatus.

- Apparatus: Melting point apparatus, capillary tubes (sealed at one end).
- Procedure:
 - Ensure the **2,5-dihydroxybenzoic acid** sample is dry and finely powdered.
 - Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Set a rapid heating rate to quickly determine an approximate melting point.



- Allow the apparatus to cool.
- Using a new sample, heat rapidly to about 15-20 °C below the approximate melting point.
- Decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first droplet of liquid is observed (T1).
- Record the temperature at which the entire sample has melted into a clear liquid (T2).
- The melting point range is reported as T1 T2.

Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of **2,5-dihydroxybenzoic acid** in a given solvent.

- Materials: 2,5-dihydroxybenzoic acid, chosen solvent (e.g., water), screw-cap vials, orbital shaker with temperature control, centrifuge, syringe filters (e.g., 0.45 μm PTFE), analytical balance, HPLC or UV-Vis spectrophotometer.
- Procedure:
 - Add an excess amount of solid 2,5-dihydroxybenzoic acid to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
 - Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25
 °C).
 - Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours).
 - After agitation, allow the vials to stand to let the undissolved solid settle.
 - Centrifuge the vials to further separate the solid from the supernatant.
 - Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.



- Quantify the concentration of 2,5-dihydroxybenzoic acid in the filtrate using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
- The determined concentration represents the equilibrium solubility at the specified temperature.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constants (pKa) of **2,5-dihydroxybenzoic acid**.

- Apparatus: pH meter with a combination pH electrode, magnetic stirrer and stir bar, burette, beaker.
- Reagents: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free),
 2,5-dihydroxybenzoic acid, deionized water.
- Procedure:
 - o Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
 - Accurately weigh a known amount of 2,5-dihydroxybenzoic acid and dissolve it in a known volume of deionized water in a beaker to a concentration of at least 10⁻⁴ M.
 - Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
 - · Begin stirring the solution gently.
 - Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).
 - After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
 - Continue the titration until the pH has risen significantly past the expected equivalence points.
 - Plot a titration curve of pH versus the volume of NaOH added.



• The pKa values can be determined from the pH at the half-equivalence points. The first pKa (for the carboxylic acid) is the pH at half the volume of the first equivalence point. The second pKa (for the first phenolic hydroxyl) can be estimated from the second half-equivalence point. More accurate values can be obtained by analyzing the first and second derivatives of the titration curve.

Spectroscopic Analysis Protocols

- UV-Vis Spectroscopy:
 - Prepare a stock solution of 2,5-dihydroxybenzoic acid in a UV-transparent solvent (e.g., methanol or an acidic aqueous buffer).
 - Prepare a series of dilutions to find a concentration that gives an absorbance in the optimal range (0.1-1.0 AU).
 - Use a dual-beam UV-Vis spectrophotometer.
 - Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
 - Replace the solvent in the sample cuvette with the 2,5-dihydroxybenzoic acid solution and record the absorption spectrum over a range of 200-400 nm.
 - Identify the wavelengths of maximum absorbance (λmax).
- FTIR Spectroscopy (ATR Method):
 - Use a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small amount of the solid 2,5-dihydroxybenzoic acid powder onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.



- Collect the sample spectrum over the range of 4000-400 cm⁻¹.
- Identify the characteristic absorption bands for the functional groups present.
- NMR Spectroscopy:
 - Dissolve approximately 10-20 mg of 2,5-dihydroxybenzoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
 - Filter the solution into the NMR tube if any particulate matter is present to avoid broad spectral lines.
 - Acquire ¹H and ¹³C NMR spectra according to the instrument's standard procedures.

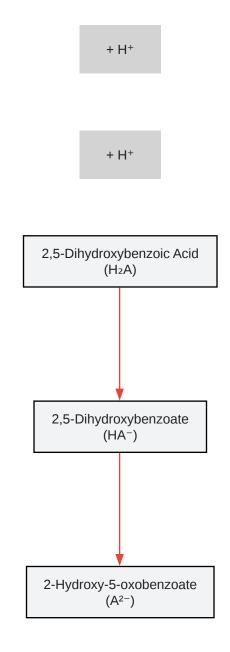
Safety Information

2,5-Dihydroxybenzoic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Visualizations

The following diagrams illustrate key concepts related to the chemical properties and analysis of **2,5-dihydroxybenzoic acid**.

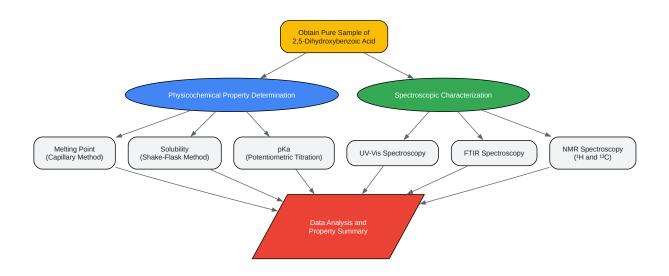




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Caption: Acid-base equilibrium of **2,5-dihydroxybenzoic acid** showing sequential deprotonation.





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Caption: General experimental workflow for characterizing **2,5-dihydroxybenzoic acid**.

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